3,5-Diethyl-4-aminobiphenyl
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Overview
Description
3,5-Diethyl-4-aminobiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amino group attached to one of the benzene rings at the fourth position and ethyl groups at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4-aminobiphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Electrophilic Substitution:
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies such as the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted biphenyl compounds .
Scientific Research Applications
3,5-Diethyl-4-aminobiphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Diethyl-4-aminobiphenyl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The ethyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
4-Aminobiphenyl: Similar structure but lacks the ethyl groups, leading to different chemical properties and reactivity.
3,5-Dimethyl-4-aminobiphenyl: Similar structure with methyl groups instead of ethyl groups, resulting in different steric and electronic effects.
Uniqueness: 3,5-Diethyl-4-aminobiphenyl is unique due to the presence of ethyl groups, which influence its chemical reactivity and interactions. These groups provide steric hindrance and electronic effects that differentiate it from other biphenyl derivatives .
Properties
CAS No. |
314084-63-4 |
---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2,6-diethyl-4-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-3-12-10-15(11-13(4-2)16(12)17)14-8-6-5-7-9-14/h5-11H,3-4,17H2,1-2H3 |
InChI Key |
WSRGCUOXXGIVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
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